

A Comprehensive Technical Guide to the Physicochemical Properties of Pure Hastatoside

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Compound of Interest

Compound Name: **Hastatoside**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of pure **hastatoside**, a bioactive iridoid glycoside. The information presented herein is intended to support research, development, and application of this natural compound in various scientific and therapeutic contexts. Data is compiled from publicly available scientific literature and chemical databases.

Physicochemical Characteristics

Hastatoside is an iridoid o-glycoside, a class of monoterpenes characterized by a glycosyl moiety attached to the iridoid skeleton.^[1] It is a characteristic constituent of plants from the *Verbena* genus, particularly *Verbena officinalis* (common vervain), from which it is often isolated.^{[2][3][4]} **Hastatoside**, along with verbenalin, is recognized as one of the major sleep-promoting components of *V. officinalis*.^{[2][5]}

The following table summarizes the key physicochemical properties of pure **hastatoside**.

Property	Value	Source(s)
Molecular Formula	C ₁₇ H ₂₄ O ₁₁	[3][5][6][7]
Molecular Weight	404.37 g/mol	[3][6][8][9]
Appearance	White to off-white solid/powder	[6][9]
Purity	>95% to 99.45% (HPLC)	[2][3][5][8]
Solubility	Soluble in water, DMSO (up to 100 mg/mL), methanol, and ethanol.[1][5][6][8][9] Formulations in DMSO with PEG300, Tween-80, saline, corn oil, or SBE- β -CD have also been reported.[9]	[1][5][6][8][9]
Predicted pKa	10.20 \pm 0.70	[6]
Storage Conditions	2-8°C or -20°C for long-term storage.[3][5][6] In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[9]	[3][5][6][9]

Experimental Protocols & Methodologies

Detailed experimental procedures are crucial for the replication and advancement of scientific findings. This section outlines the methodologies cited for the isolation, characterization, and biological evaluation of **hastatoside**.

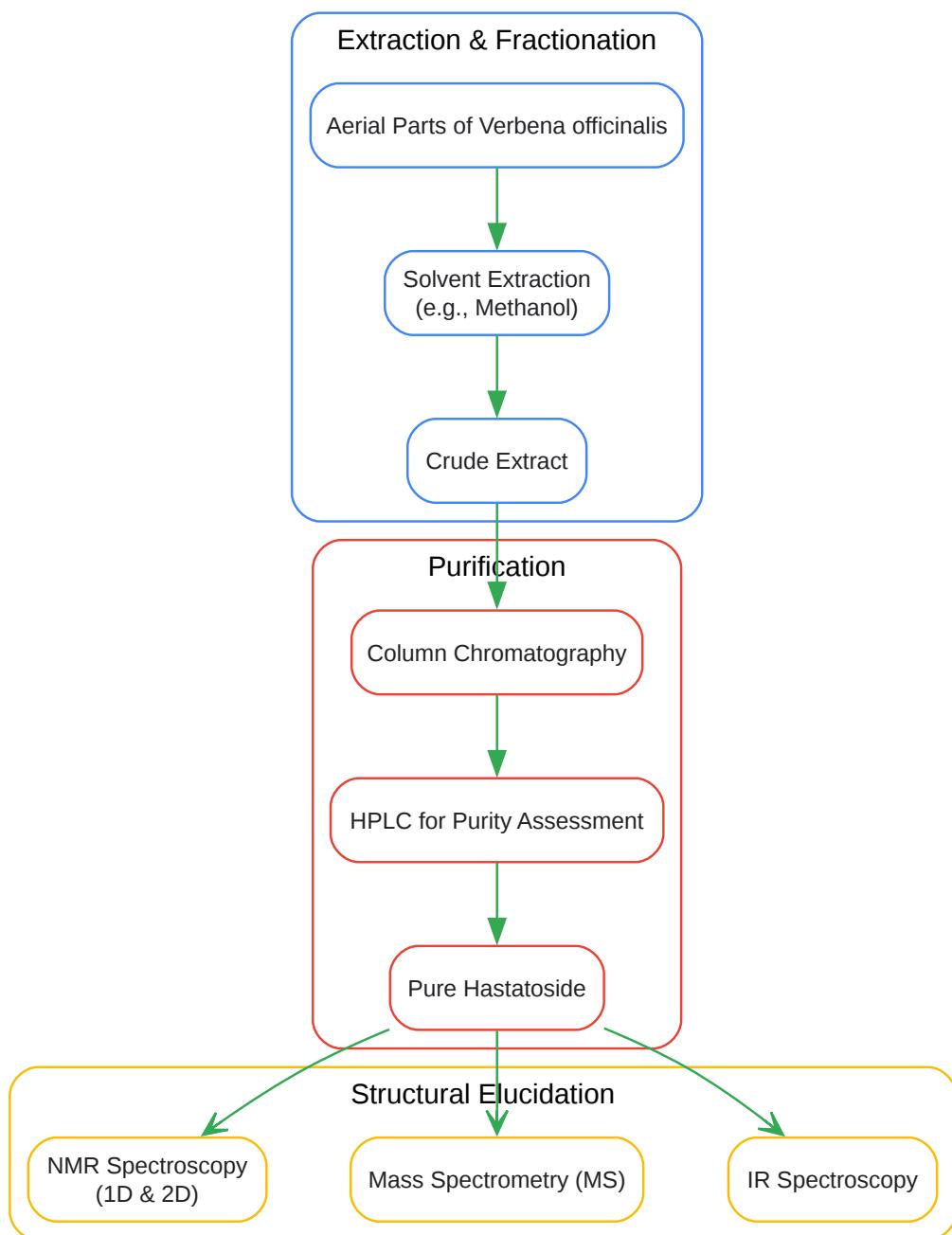
Hastatoside is naturally sourced from the aerial parts of plants like *Verbena officinalis*.[2][4] The general workflow for its isolation involves solvent extraction followed by chromatographic purification.

A typical procedure is as follows:

- Extraction: The dried, aerial parts of the plant are subjected to extraction with a series of solvents of increasing polarity, such as petroleum ether, chloroform, and methanol.[2]

- Fractionation: The methanol extract, which contains the iridoid glycosides, is then further purified.[2]
- Chromatography: Various column chromatography techniques are employed to isolate the individual compounds, yielding **hastatoside** along with other known iridoids like verbenalin. [4] High-Performance Liquid Chromatography (HPLC) is used to determine the final purity of the isolated compound.[2][5]

General Workflow for Hastoatoside Isolation and Characterization

[Click to download full resolution via product page](#)*Workflow for **Hastoatoside** Isolation and Characterization.*

The chemical structure of **hastatoside** has been confirmed through a combination of modern spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1D (¹H and ¹³C) and 2D NMR experiments are used to determine the connectivity and stereochemistry of the molecule.[\[4\]](#) [\[10\]](#) Specific chemical shift data for ¹³C NMR in D₂O has been published.[\[11\]](#)
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and molecular formula of **hastatoside**.[\[4\]](#) Tandem MS (MS/MS) provides fragmentation patterns that further confirm the structure.[\[12\]](#)[\[13\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.[\[4\]](#)[\[12\]](#) The IR spectrum shows characteristic bands for the carbonyl group (around 1732 cm⁻¹) and C-O stretching (around 1086 cm⁻¹).[\[12\]](#)

The sleep-promoting effects of **hastatoside** were evaluated in an animal model.[\[5\]](#)

- Animal Model: Male Sprague-Dawley rats (8 weeks old, 260-280 g).[\[5\]](#)[\[9\]](#)
- Administration: Oral administration of **hastatoside** at doses of 0.32, 0.48, and 0.64 mmol/kg. [\[5\]](#)[\[9\]](#)
- Methodology: Electroencephalographic (EEG) analysis was performed to monitor sleep patterns for a 9-hour period following administration at lights-off time.[\[5\]](#)[\[10\]](#)
- Endpoints: The primary endpoints measured were the total time of non-rapid eye movement (NREM) sleep and the delta activity during NREM sleep.[\[5\]](#)[\[10\]](#)

The therapeutic potential of **hastatoside** in treating liver fibrosis was investigated through both cell-based and animal studies.[\[14\]](#)

- In Vivo Model:
 - Animal Model: A mouse model of hepatic fibrosis induced by carbon tetrachloride (CCl₄). [\[14\]](#)

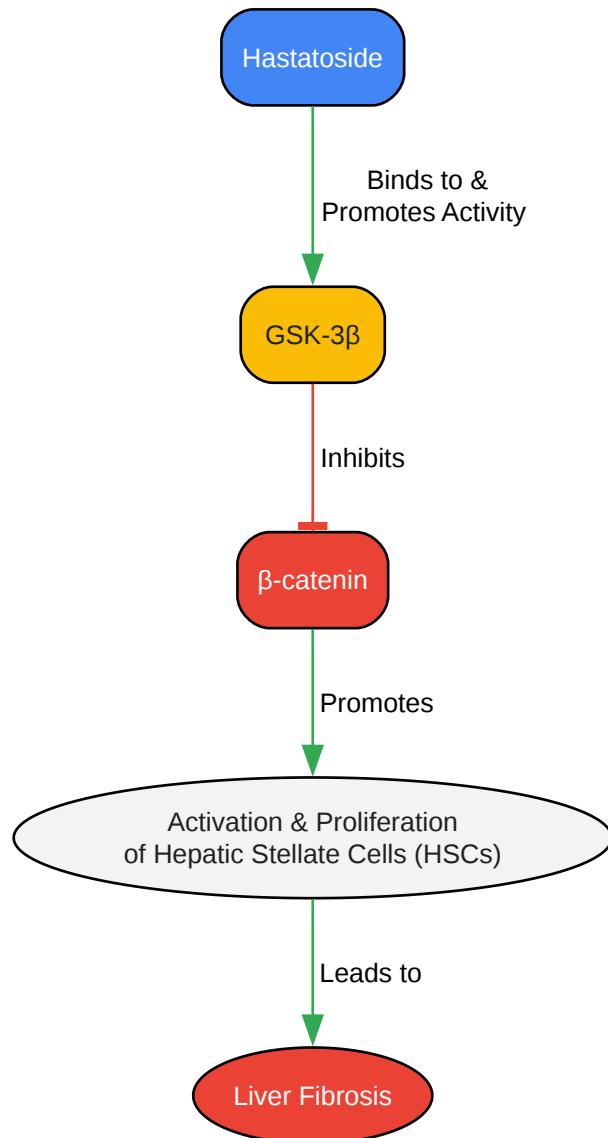
- Methodology: **Hastatoside** was administered to the mice, and its effects on liver injury and histological damage were assessed.[14]
- Endpoints: Measurement of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, hepatic fibrosis indices (e.g., type 3 procollagen, laminin), and protein levels of α -smooth muscle actin (α -SMA) and collagen type I alpha 1 (Col1 α 1). [14]
- In Vitro Model:
 - Cell Line: LX-2 human hepatic stellate cells (HSCs) stimulated with transforming growth factor β 1 (TGF- β 1).[14]
 - Methodology: The effect of **hastatoside** on the proliferation and activation of HSCs was examined. Molecular docking was used to predict the binding interaction with its target.[14]
 - Endpoints: Protein expression levels of cyclin D1, c-Myc, β -catenin, Glycogen Synthase Kinase-3 β (GSK-3 β), and phospho-GSK-3 β (Ser 9) were determined via western blotting. [14]

Biological Activity and Signaling Pathways

Hastatoside exhibits a range of biological activities, including anti-inflammatory, sleep-promoting, and hepatoprotective effects.[2][8][14]

Recent studies have elucidated that **hastatoside** attenuates liver fibrosis by targeting the GSK-3 β signaling pathway.[3][14] In the context of liver fibrosis, the activation of hepatic stellate cells (HSCs) is a critical event. **Hastatoside** intervenes in this process by binding to and promoting the activity of GSK-3 β . This enhanced GSK-3 β activity leads to the inhibition of its downstream effector, β -catenin. The suppression of β -catenin signaling subsequently inhibits the activation and proliferation of HSCs, thereby preventing the progression of liver fibrosis.[14]

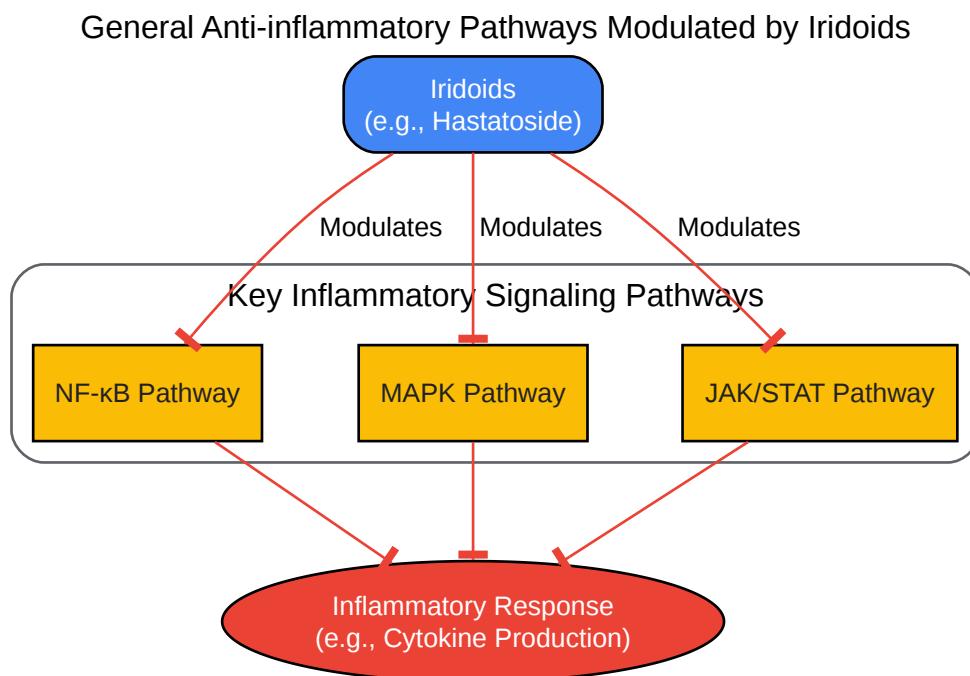
Hastatoside's Hepatoprotective Signaling Pathway

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Hastatoside inhibits liver fibrosis via the GSK-3 β /β-catenin pathway.

As an iridoid, **hastatoside** is part of a class of compounds known for a wide range of biological activities, including anti-inflammatory, analgesic, and immunomodulatory effects.^[6] Iridoids are known to modulate key inflammatory signaling pathways.^[10] While the specific mechanisms for **hastatoside** are still under investigation, the general anti-inflammatory action of iridoids

involves the modulation of pathways such as NF-κB, MAPK, and JAK/STAT.[10] These pathways are central to the inflammatory response, and their modulation can suppress the production of pro-inflammatory mediators.



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Iridoids modulate key signaling pathways to exert anti-inflammatory effects.

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